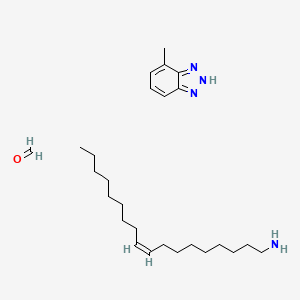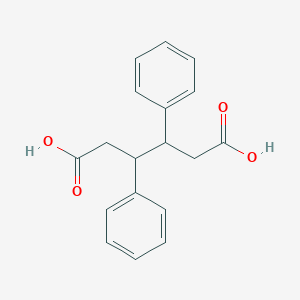
3,4-Diphenylhexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenylhexanedioic acid is an organic compound characterized by the presence of two phenyl groups attached to a hexanedioic acid backbone This compound is notable for its unique structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diphenylhexanedioic acid typically involves a multi-step process. One common method includes the condensation reaction between L-phenylalanine and benzaldehyde in alkaline ethanol solutions under microwave-assisted conditions. This reaction yields the sodium salt of 2-hydroxy-3,4-diphenylhexanedioic acid, which can be further processed to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of microwave-assisted synthesis can enhance yield and reduce reaction times, making it a viable option for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diphenylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl3) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,4-Diphenylhexanedioic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-diphenylhexanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds with enzymes and proteins, influencing their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
- 3,4-Dimethylhexanedioic acid
- 3,4-Dihydroxyhexanedioic acid
- 3,4-Diphenylbutanedioic acid
Comparison: 3,4-Diphenylhexanedioic acid is unique due to the presence of two phenyl groups, which significantly impact its chemical reactivity and physical properties. Compared to its analogs, this compound exhibits distinct behavior in terms of solubility, melting point, and interaction with biological molecules .
Properties
CAS No. |
25347-44-8 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3,4-diphenylhexanedioic acid |
InChI |
InChI=1S/C18H18O4/c19-17(20)11-15(13-7-3-1-4-8-13)16(12-18(21)22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)(H,21,22) |
InChI Key |
CDAXWFKYGWELRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


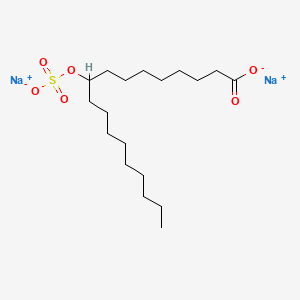


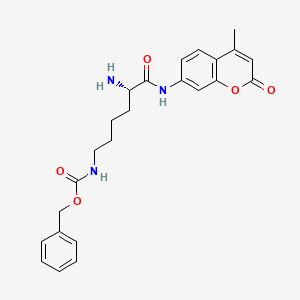
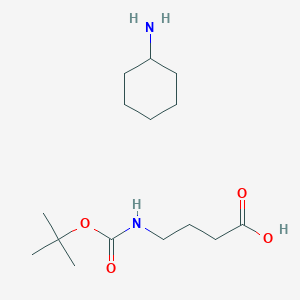
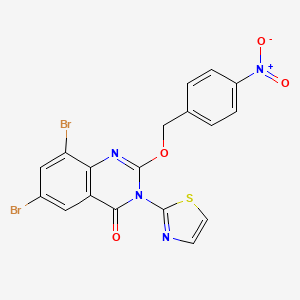

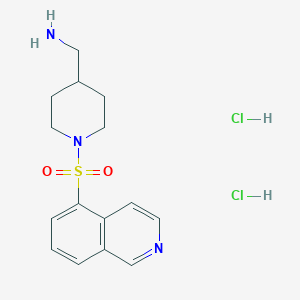

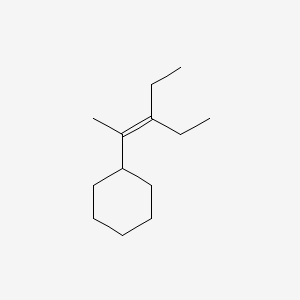

![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
